molecular formula C18H17F2NO B1327300 3,5-Difluoro-2'-pyrrolidinomethyl benzophenone CAS No. 898775-09-2

3,5-Difluoro-2'-pyrrolidinomethyl benzophenone

Cat. No.: B1327300
CAS No.: 898775-09-2
M. Wt: 301.3 g/mol
InChI Key: XUKVWLMOYONVKL-UHFFFAOYSA-N
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Description

Introduction to 3,5-Difluoro-2'-pyrrolidinomethyl Benzophenone

Chemical Identity and Nomenclature

This compound is formally registered under Chemical Abstracts Service number 898775-09-2, providing its definitive chemical identity in scientific databases. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as (3,5-difluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone, which precisely describes the structural arrangement of its constituent functional groups. Alternative nomenclature systems recognize this compound under various synonymous designations, including this compound and methanone, (3,5-difluorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]-.

The compound belongs to the broader classification of benzophenone derivatives, a family of compounds characterized by the presence of two aromatic rings connected through a carbonyl bridge. The specific structural modifications present in this molecule distinguish it from simple benzophenone through the incorporation of fluorine substituents and nitrogen-containing heterocyclic functionality. The nomenclature reflects the precise positioning of these substituents, with the 3,5-difluoro designation indicating fluorine atoms at positions three and five of one aromatic ring, while the 2'-pyrrolidinomethyl notation specifies the location and nature of the heterocyclic substituent on the alternate phenyl ring.

Commercial and research applications often employ shortened designations for practical purposes, though the full systematic name remains essential for unambiguous chemical identification. The compound's nomenclature follows established conventions for substituted benzophenones, ensuring consistency with chemical database systems and facilitating accurate communication within the scientific community.

Molecular Structure and Formula (C18H17F2NO)

The molecular formula C18H17F2NO accurately represents the atomic composition of this compound, indicating eighteen carbon atoms, seventeen hydrogen atoms, two fluorine atoms, one nitrogen atom, and one oxygen atom. This formula corresponds to a molecular weight of 301.33 grams per mole, establishing the compound's mass characteristics for analytical and synthetic applications. The molecular architecture encompasses multiple distinct structural elements that contribute to the overall chemical behavior and properties of the compound.

The core benzophenone framework consists of two aromatic rings connected through a carbonyl functional group, providing the fundamental scaffold for additional substituents. The first aromatic ring bears fluorine substitutions at the meta positions (3,5-positions), creating a symmetric substitution pattern that influences electronic properties and intermolecular interactions. These fluorine atoms introduce strong electron-withdrawing effects that modify the electron density distribution throughout the aromatic system.

The second aromatic ring features a pyrrolidinomethyl substituent at the ortho position (2'-position), introducing significant structural complexity through the incorporation of a saturated five-membered nitrogen heterocycle. The pyrrolidine ring is connected to the benzene ring through a methylene bridge, providing conformational flexibility while maintaining the overall molecular integrity. This structural arrangement creates multiple sites for potential chemical interactions and influences the compound's three-dimensional conformation.

The Simplified Molecular Input Line Entry System representation C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)F)F provides a standardized linear notation that captures the complete structural connectivity. This notation system enables accurate database storage and computational analysis while maintaining compatibility with chemical informatics platforms. The molecular structure exhibits both hydrophobic characteristics from the aromatic systems and potential hydrogen-bonding capabilities through the nitrogen atom.

Physicochemical Properties

Boiling Point and Density

Computational modeling and predictive algorithms have established the boiling point of this compound at 429.7 ± 45.0 degrees Celsius, representing a relatively high thermal stability characteristic of substituted aromatic compounds. This elevated boiling point reflects the substantial molecular weight and extensive intermolecular interactions present in the compound, including dipole-dipole forces arising from the carbonyl group and fluorine substituents. The significant uncertainty range in this prediction acknowledges the computational challenges associated with accurately modeling complex molecular systems containing multiple functional groups.

The predicted density of 1.231 ± 0.06 grams per cubic centimeter indicates a relatively dense molecular packing arrangement compared to simple aromatic hydrocarbons. This density value reflects the presence of heavy atoms, particularly the fluorine substituents, which contribute substantially to the overall molecular mass without proportionally increasing molecular volume. The density measurement provides crucial information for analytical procedures, solvent selection, and formulation development applications.

These physicochemical parameters demonstrate the compound's substantial molecular character and suggest behavior consistent with other high-molecular-weight aromatic systems. The boiling point data indicates thermal stability suitable for various synthetic transformations and analytical procedures, while the density information supports predictions regarding solubility characteristics and phase behavior. These properties collectively influence the compound's handling requirements and potential applications in research and development contexts.

pKa and Acid-Base Characteristics

Computational analysis predicts a pKa value of 9.41 ± 0.20 for this compound, indicating weak basic character primarily attributed to the pyrrolidine nitrogen atom. This pKa value places the compound in the category of moderately basic organic molecules, suggesting that protonation will occur predominantly under acidic conditions while the free base form predominates under neutral and basic conditions. The predicted uncertainty range reflects the computational challenges associated with accurately modeling acid-base behavior in complex molecular systems.

The basic character of this compound originates from the lone pair of electrons on the pyrrolidine nitrogen, which can accept protons to form the corresponding ammonium salt. The electron-withdrawing effects of the fluorine substituents and the carbonyl group influence the basicity by reducing electron density on the nitrogen atom through inductive and resonance mechanisms. This electronic influence results in a lower pKa value compared to simple aliphatic amines, which typically exhibit pKa values in the range of 10-11.

The acid-base characteristics significantly impact the compound's behavior in various chemical environments and biological systems. Under physiological conditions, the compound exists predominantly in the neutral form, with approximately 10% existing as the protonated species at physiological pH values. This equilibrium distribution influences solubility characteristics, membrane permeability, and potential interactions with biological targets. The pKa value also provides crucial information for optimizing synthetic procedures and purification strategies involving this compound.

Spectroscopic Features (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound through analysis of both proton and carbon-13 spectra. The aromatic proton signals appear in the characteristic downfield region between 7-8 parts per million, with fluorine coupling patterns providing distinctive multipicity for the difluorosubstituted ring protons. The pyrrolidine ring protons generate complex multipicity patterns in the aliphatic region, typically appearing between 1.5-3.0 parts per million, while the methylene bridge protons connecting the pyrrolidine to the aromatic ring appear as a characteristic singlet around 3.6 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the diverse electronic environments present within the molecular structure. The carbonyl carbon appears significantly downfield around 200 parts per million, characteristic of aromatic ketones. The aromatic carbon signals span the region from 110-160 parts per million, with fluorine-substituted carbons showing characteristic upfield shifts and fluorine coupling patterns. The pyrrolidine ring carbons generate signals in the aliphatic region between 20-60 parts per million, providing clear evidence for the saturated heterocyclic structure.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The carbonyl stretching vibration appears as a strong absorption around 1665-1680 wavenumbers, consistent with aromatic ketone functionality. Carbon-hydrogen stretching vibrations from aromatic systems generate bands in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches from the pyrrolidine ring appear around 2800-3000 wavenumbers. The carbon-fluorine stretching vibrations contribute to fingerprint region complexity, providing additional structural confirmation.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 301, corresponding to the calculated molecular weight. Fragmentation patterns typically show characteristic losses including the pyrrolidinomethyl fragment (mass 98) and formation of the difluorobenzoyl cation (mass 141). These fragmentation pathways provide structural confirmation and enable identification of the compound in complex mixtures. The mass spectral data supports structural assignments and facilitates analytical method development for quantitative applications.

Properties

IUPAC Name

(3,5-difluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO/c19-15-9-14(10-16(20)11-15)18(22)17-6-2-1-5-13(17)12-21-7-3-4-8-21/h1-2,5-6,9-11H,3-4,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKVWLMOYONVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643674
Record name (3,5-Difluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-09-2
Record name Methanone, (3,5-difluorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Difluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Benzophenone Core

  • Starting Materials:

    • A fluorinated benzoyl chloride or benzoyl derivative bearing fluorine atoms at the 3 and 5 positions.
    • A substituted benzene ring with a functional group at the 2' position that can be converted to the pyrrolidinomethyl group.
  • Typical Reaction:

    • Friedel-Crafts acylation or related coupling reactions to form the benzophenone core by reacting the fluorinated benzoyl chloride with the appropriately substituted benzene ring.

Introduction of the Pyrrolidinomethyl Group at the 2' Position

  • Approach:

    • The 2'-position on the benzophenone phenyl ring is first functionalized with a suitable leaving group or reactive intermediate (e.g., a halomethyl group or aldehyde).
    • Subsequent nucleophilic substitution or reductive amination with pyrrolidine introduces the pyrrolidinomethyl substituent.
  • Typical Reactions:

    • Halomethylation (e.g., chloromethylation) at the 2' position followed by nucleophilic substitution with pyrrolidine.
    • Alternatively, formylation at the 2' position followed by reductive amination with pyrrolidine.

Detailed Preparation Methods

Synthesis of 3,5-Difluorobenzoyl Chloride

  • Starting from 3,5-Difluoroaniline:
    • 3,5-Difluoroaniline can be synthesized via selective fluorination and amination routes starting from chlorinated fluorobenzenes (patent US5965775A describes efficient preparation of 3,5-difluoroaniline from 1,3,5-trichlorobenzene derivatives).
    • Conversion of 3,5-difluoroaniline to 3,5-difluorobenzoyl chloride can be achieved by diazotization followed by Sandmeyer-type reactions or direct acylation methods.

Formation of the Benzophenone Core

  • Friedel-Crafts Acylation:
    • React 3,5-difluorobenzoyl chloride with 2-substituted benzene derivatives under Lewis acid catalysis (e.g., AlCl3) to form the benzophenone intermediate.
    • The 2-substituent on the benzene ring should be a group that can be converted to the pyrrolidinomethyl group (e.g., a methyl or hydroxymethyl group).

Introduction of the Pyrrolidinomethyl Group

  • Halomethylation and Substitution:

    • The 2'-position methyl or hydroxymethyl group is halogenated (e.g., chloromethylation) to form a reactive intermediate.
    • Nucleophilic substitution with pyrrolidine yields the pyrrolidinomethyl benzophenone.
  • Reductive Amination:

    • Alternatively, oxidation of the 2'-methyl group to an aldehyde followed by reductive amination with pyrrolidine in the presence of a reducing agent (e.g., sodium cyanoborohydride) can be employed.

Reaction Conditions and Optimization

Step Typical Reagents/Conditions Notes
3,5-Difluoroaniline synthesis Fluorination, reduction, or substitution reactions High selectivity for 3,5-difluoro pattern
Benzoyl chloride formation SOCl2 or PCl5 conversion of acid derivatives Anhydrous conditions preferred
Friedel-Crafts acylation AlCl3 catalyst, inert solvent (e.g., dichloromethane) Temperature control critical (0-25°C)
Halomethylation Formaldehyde + HCl or paraformaldehyde + HCl Controlled to avoid poly-substitution
Nucleophilic substitution Pyrrolidine, base (e.g., triethylamine), solvent (e.g., ethanol) Mild heating (40-60°C) to promote reaction
Reductive amination Pyrrolidine, aldehyde intermediate, NaBH3CN pH control to avoid side reactions

Research Findings and Analytical Data

  • Purity and Yield:

    • Optimized reaction conditions yield the target compound with purity >95% as confirmed by NMR and HPLC analysis.
    • Yields for the final pyrrolidinomethylation step typically range from 70-85%.
  • Characterization:

    • NMR spectroscopy confirms the presence of fluorine atoms at 3,5-positions and the pyrrolidinomethyl group at 2'-position.
    • Mass spectrometry confirms molecular weight consistent with C18H17F2NO (301.3 g/mol).
    • IR spectroscopy shows characteristic ketone carbonyl stretch (~1680 cm^-1).

Summary Table of Preparation Steps

Step No. Reaction Stage Key Reagents/Intermediates Conditions/Notes
1 Synthesis of 3,5-difluoroaniline Starting from 1,3,5-trichlorobenzene derivatives Selective fluorination and reduction
2 Conversion to 3,5-difluorobenzoyl chloride SOCl2 or PCl5 Anhydrous, reflux
3 Friedel-Crafts acylation 3,5-Difluorobenzoyl chloride + 2-substituted benzene AlCl3 catalyst, low temperature
4 Functionalization at 2'-position Halomethylation or formylation Controlled conditions to avoid overreaction
5 Introduction of pyrrolidinomethyl group Pyrrolidine, base, reductive amination agents Mild heating, pH control

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that 3,5-difluoro-2'-pyrrolidinomethyl benzophenone exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values of 22.54 µM against MCF-7 breast cancer cells and 5.08 µM against A549 lung cancer cells, suggesting its potential as an anticancer agent .
  • Mechanism of Action : The compound's mechanism involves enzyme inhibition and receptor modulation, which can alter metabolic pathways and signaling processes in cells .

2. Biological Research

  • Antimicrobial Properties : This compound has shown moderate antimicrobial activity against several bacterial strains, indicating its potential use in developing new antibiotics .
  • Enzyme Interaction Studies : It serves as a probe for studying enzyme interactions, providing insights into the binding affinities and kinetics of various biological targets .

3. Materials Science

  • UV Filters : Due to its structural characteristics, it can be utilized as a UV filter in cosmetic formulations, protecting skin from harmful UV radiation .
  • Specialty Chemicals : The compound can act as a building block for synthesizing more complex molecules used in various industrial applications .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the antiproliferative activity of various synthesized derivatives of this compound against multiple cancer cell lines. The results indicated that certain derivatives exhibited enhanced potency compared to the parent compound, suggesting structure-activity relationships that could guide future drug design efforts.

Case Study 2: Mechanistic Insights
Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level. These studies revealed potential binding sites that could be exploited for therapeutic purposes, enhancing our understanding of its mechanism of action.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzophenone Derivatives

Compound Name Substituents Molecular Formula Key Applications/Properties Reference
This compound 3,5-F₂; 2'-pyrrolidinomethyl C₁₉H₂₀F₂N₂O Photo-initiated crosslinking, solubility in polar solvents
3-Chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone 3-Cl, 5-F; 2'-pyrrolidinomethyl C₁₉H₂₀ClFN₂O Higher radical stability (Cl vs. F), potential in photoresists
2-Carboethoxy-3'-piperidinomethyl benzophenone 2-COOEt; 3'-piperidinomethyl C₂₂H₂₆N₂O₃ Enhanced lipophilicity (ester group), drug delivery systems
3,5-Dimethyl-3'-pyrrolidinomethyl benzophenone 3,5-CH₃; 3'-pyrrolidinomethyl C₂₁H₂₅N₂O Reduced electron-withdrawing effects (methyl vs. F), limited UV absorption
3,5-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone 3,5-F₂; 2'-(4-methylpiperazinyl) C₁₉H₂₀F₂N₂O Improved solubility in aqueous media (piperazine), biomedical applications

Key Research Findings

Electronic and Photochemical Properties

  • Fluorine Substitution: The 3,5-difluoro configuration enhances electron-withdrawing effects compared to non-fluorinated analogs (e.g., 3,5-dimethyl derivatives), red-shifting UV absorption and improving radical generation efficiency under lower-energy light (λ > 300 nm) .
  • Amine Group Influence: The pyrrolidinomethyl group at the 2'-position provides moderate steric bulk and basicity, facilitating surface attachment in spatially resolved crosslinking applications . In contrast, piperazinomethyl analogs (e.g., 3,5-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone) exhibit higher water solubility due to the piperazine ring’s protonation capability .

Solubility and Reactivity

  • Polar Solvents: The pyrrolidine moiety enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to carboethoxy-substituted derivatives, which favor non-polar solvents .
  • Stability: Chloro-fluoro derivatives (e.g., 3-Chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone) demonstrate greater thermal stability but lower photoreactivity due to chlorine’s weaker electron-withdrawing effect relative to fluorine .

Biological Activity

3,5-Difluoro-2'-pyrrolidinomethyl benzophenone is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20F2N2OC_{19}H_{20}F_2N_2O. The presence of fluorine atoms in its structure enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to significant biochemical effects.

Potential Mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could act as an agonist or antagonist at various receptor sites, influencing signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines.
  • Neuroprotective Effects : It has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis.
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains.

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AnticancerInhibition of tumor growth
NeuroprotectiveReduction in oxidative stress
AntimicrobialActivity against Gram-positive bacteria

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation significantly. The IC50 values ranged from 10 to 30 µM across different cell types. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

In vitro experiments using neuronal cell cultures exposed to oxidative stress showed that treatment with this compound resulted in a notable decrease in cell death compared to control groups. This suggests a protective role against neurodegenerative processes.

Case Study 3: Antimicrobial Efficacy

The antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

Q & A

Q. What are common synthetic routes for 3,5-Difluoro-2'-pyrrolidinomethyl benzophenone?

  • Methodological Answer : The synthesis typically involves fluorination of a benzophenone precursor followed by functionalization of the pyrrolidinomethyl group. For example:

Fluorination : Electrophilic fluorination using reagents like Selectfluor™ at the 3,5-positions of the benzophenone core.

Alkylation : Reaction of 3,5-difluorobenzophenone with pyrrolidinomethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyrrolidinomethyl group.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >97% purity, as validated by GC analysis .

  • Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using 19F^{19}\text{F} NMR.

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer :
  • NMR : 1H^1\text{H} NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, pyrrolidine protons at δ 2.5–3.5 ppm). 19F^{19}\text{F} NMR confirms fluorine positions (δ -110 to -120 ppm for aromatic fluorines) .
  • IR Spectroscopy : The carbonyl (C=O) stretch appears at ~1650–1680 cm⁻¹, sensitive to solvent polarity and hydrogen bonding .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 318.1 for C₁₈H₁₇F₂NO) .

Q. What solvent systems are optimal for studying its stability?

  • Methodological Answer : Use aprotic solvents (e.g., acetonitrile, DMSO) to minimize hydrolysis of the pyrrolidinomethyl group. Halogenated solvents (e.g., dichloromethane) enhance carbonyl-solvent interactions, as shown by solvatochromic shifts in the ν(C=O) band . Avoid protic solvents (e.g., water, alcohols) unless studying hydrogen-bonding effects.

Advanced Research Questions

Q. How do solvent interactions influence the carbonyl group’s vibrational modes?

  • Methodological Answer : Solvent polarity and hydrogen-bonding capacity modulate the ν(C=O) frequency. For example:
  • In acetonitrile, a single ν(C=O) peak is observed (~1670 cm⁻¹).
  • In water-containing systems, a split peak arises (~1650 cm⁻¹ and ~1680 cm⁻¹) due to hydrogen bonding between the carbonyl and solvent.
  • Kinetic Analysis : Time-resolved IR spectroscopy reveals hydrogen bond lifetimes (e.g., τ ≈ 7.7 ps in acetonitrile/water mixtures) using Kubo-Anderson fitting .

Q. What computational methods predict the compound’s reactivity and electronic properties?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational frequencies and frontier molecular orbitals. Compare with experimental IR and UV-Vis data .
  • Solvent Modeling : Use the Polarizable Continuum Model (PCM) to simulate solvatochromic shifts. A linear correlation (R² > 0.95) between theoretical and experimental ν(C=O) shifts validates the approach .

Q. How does the pyrrolidinomethyl group affect biological activity compared to other benzophenone derivatives?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against serine proteases (e.g., trypsin) using fluorogenic substrates. The pyrrolidinomethyl group may enhance binding via hydrophobic interactions, as seen in salicylic acid derivatives .
  • Cellular Uptake : Measure lipophilicity (logP) via shake-flask method. Fluorine atoms and the pyrrolidine ring increase logP by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability .

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